molecular formula C20H17F3N4O2S B2512907 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide CAS No. 1251620-78-6

4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide

Cat. No.: B2512907
CAS No.: 1251620-78-6
M. Wt: 434.44
InChI Key: IEICBHLDPKSDGJ-UHFFFAOYSA-N
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Description

4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O2S and its molecular weight is 434.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry

  • Studies in heterocyclic chemistry have explored reactions of similar compounds to 4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide. For instance, reactions of 3-mercapto- and 3-acylthio-3-isothiazoline-5-thiones have been investigated, revealing insights into ring transformations and base-induced ring cleavage, highlighting the versatility of these compounds in chemical synthesis and transformation (Nishiwaki et al., 1980).

Biological Screening

  • The molecule has been involved in the synthesis of derivatives for biological screening. For example, a series of benzofuran and benzo[d]isothiazole derivatives were synthesized and screened for Mycobacterium tuberculosis DNA GyrB inhibition (Reddy et al., 2014). This illustrates the potential of such compounds in the development of new therapeutic agents.

Potential Antipsychotic Agents

  • Research has also been conducted on heterocyclic analogues of this compound as potential antipsychotic agents. These analogues have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing their potential application in psychiatric medicine (Norman et al., 1996).

Functionalization Reactions

  • Studies on the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, have been performed to understand better the chemical properties and reactions of these heterocyclic compounds (Yıldırım et al., 2005).

Synthesis of Heterocyclic Compounds

  • Novel heterocyclic compounds have been synthesized, such as N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were evaluated for antibacterial and antifungal activities, showcasing the broad spectrum of applications in medicinal chemistry (Patel et al., 2015).

Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, again highlighting the potential of these compounds in addressing infectious diseases (Jeankumar et al., 2013).

Anti-Inflammatory Research

  • Compounds based on the structure of this compound have been synthesized as part of research programs targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).

Acid-Base Properties in Solvent Mixtures

  • The acid−base properties of similar compounds in ethanol/water mixtures have been studied, providing insights into the behavior of these compounds in different solvent environments, which is crucial for their application in various chemical processes (Azimi et al., 2008).

Biological Activity of Arylazothiazole Disperse Dyes

  • Novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the molecule , have been synthesized and applied in dyeing polyester fabrics, with investigations into their antioxidant and antimicrobial activities. This underscores the diverse applications of these compounds beyond medicinal chemistry (Khalifa et al., 2015).

Properties

IUPAC Name

4-(propanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c1-2-15(28)26-17-16(14-5-3-4-10-24-14)27-30-18(17)19(29)25-11-12-6-8-13(9-7-12)20(21,22)23/h3-10H,2,11H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICBHLDPKSDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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